molecular formula C14H11FO2 B1332198 2-biphenyl-4'-fluoro-acetic acid CAS No. 87293-37-6

2-biphenyl-4'-fluoro-acetic acid

Cat. No.: B1332198
CAS No.: 87293-37-6
M. Wt: 230.23 g/mol
InChI Key: OEXCPMVXXPJZES-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)phenyl]acetic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-[2-(4-fluorophenyl)phenyl]acetic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(4-fluorophenyl)phenyl]acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-fluorophenyl)phenyl]acetic acid is unique due to the presence of both a phenyl and a 4-fluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXCPMVXXPJZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362669
Record name 2-biphenyl-4'-fluoro-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87293-37-6
Record name 2-biphenyl-4'-fluoro-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87293-37-6
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